molecular formula C15H10F3N B7763177 5-[3-(Trifluoromethyl)phenyl]indole

5-[3-(Trifluoromethyl)phenyl]indole

Cat. No.: B7763177
M. Wt: 261.24 g/mol
InChI Key: AKWJFZUYMXDXKE-UHFFFAOYSA-N
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Description

5-[3-(Trifluoromethyl)phenyl]indole is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. The compound features an indole scaffold, a ubiquitous structure in biologically active molecules, substituted with a 3-(trifluoromethyl)phenyl group at the 5-position . The indole nucleus is a fundamental pharmacophore present in a vast array of natural products and approved pharmaceuticals, known for its diverse biological activities . The incorporation of the trifluoromethyl (CF3) group is a strategic modification in drug design, as this moiety can profoundly influence a compound's properties by enhancing its metabolic stability, membrane permeability, and binding affinity to target proteins through strong electronic and lipophilic effects . Compounds containing the 3-(trifluoromethyl)phenyl group have been investigated as high-affinity ligands for central nervous system targets, such as the PCP site of the NMDA receptor, highlighting the value of this chemical motif in developing neuropharmacological research tools . Furthermore, fluorinated indole derivatives are frequently explored as key intermediates in the synthesis of potential therapeutic agents with antiviral, anti-inflammatory, and anticancer activities . This makes this compound a versatile and valuable precursor for constructing more complex molecules in hit-to-lead optimization campaigns and for probing biological mechanisms. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N/c16-15(17,18)13-3-1-2-10(9-13)11-4-5-14-12(8-11)6-7-19-14/h1-9,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWJFZUYMXDXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reaction Design

For this compound, the reaction typically employs 3-(trifluoromethyl)phenylhydrazine and a cyclic ketone such as cyclohexanone. The electron-withdrawing nature of the trifluoromethyl group necessitates careful selection of acid catalysts to prevent premature decomposition. Montmorillonite K10 and Amberlyst-15, heterogeneous Brønsted acids, have demonstrated efficacy in mediating this transformation while minimizing side reactions.

Solvent Systems and Temperature Optimization

Early methods relied on toxic solvents like dimethylacetamide (DMAC), but recent advances prioritize greener alternatives. A biphasic system of 2-methyltetrahydrofuran and water (2:3 v/v) at 75–80°C achieves optimal cyclization efficiency while facilitating product isolation. This solvent combination enhances phase separation during workup, reducing residual solvent contamination to <0.1%.

Table 1: Fischer Indole Synthesis Parameters for this compound

ParameterOptimal ConditionImpact on Yield
CatalystMontmorillonite K10 (5 wt%)+32% vs. H₂SO₄
Solvent Ratio (Org:H₂O)2:3Phase separation
Temperature75–80°C89% conversion
Reaction Time2–4 hMinimizes byproducts

Transition-Metal-Catalyzed Domino Reactions

Palladium-catalyzed methods have emerged as powerful alternatives, particularly for constructing complex indole architectures with precise regiocontrol.

Larock Indole Annulation

The Larock reaction enables direct coupling of 2-iodo-3-(trifluoromethyl)aniline with alkynes under palladium catalysis. Using Pd(OAc)₂ (20 mol%) and PPh₃ (40 mol%) in DMF at 100°C, this method achieves cyclization yields exceeding 85%. Key advantages include:

  • Tolerance for electron-deficient aryl groups

  • Single-step formation of the indole ring

  • Compatibility with sterically demanding substrates

Reductive Heck Cyclization

A sequential Heck reaction followed by CO-mediated reduction constructs the indole core while introducing the trifluoromethyl group. This method employs Pd(OAc)₂ (5 mol%), DPPP ligand (12 mol%), and 60 psi CO in DMF, achieving 78% yield for analogous tricyclic indoles. The protocol is particularly suited for late-stage functionalization of complex intermediates.

Alternative Synthetic Strategies

Cross-Coupling Approaches

Suzuki-Miyaura coupling between 5-bromoindole and 3-(trifluoromethyl)phenylboronic acid provides a modular route. Under Pd(PPh₃)₄ catalysis (2 mol%) and K₂CO₃ base in THF/H₂O (3:1), this method delivers the target compound in 72% yield after 12 h at 80°C.

Microwave-Assisted Synthesis

Recent innovations utilize microwave irradiation to accelerate key steps. A representative protocol involves:

  • Condensation of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate (150°C, 10 min)

  • Cyclization under MW irradiation (300 W, 15 min)
    This approach reduces total synthesis time from 6 h to 25 min while maintaining 81% yield.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Adoption of continuous flow technology addresses scalability challenges inherent to batch processes. Key parameters for optimal throughput include:

  • Residence time: 8–12 min

  • Pressure: 25–30 bar

  • Catalyst immobilization on SiO₂ supports

Pilot-scale trials demonstrate 94% space-time yield improvement compared to batch reactors.

Purification Challenges

The lipophilic trifluoromethyl group complicates crystallization. Advanced purification strategies include:

  • Antisolvent precipitation using n-heptane/EtOAc (4:1)

  • Simulated moving bed chromatography with C18 stationary phase
    These methods achieve >99.5% purity while recovering 92% of product .

Chemical Reactions Analysis

Types of Reactions

5-[3-(Trifluoromethyl)phenyl]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid

Major Products Formed

    Oxidation: Indole-3-carboxylic acids

    Reduction: Reduced indole derivatives

    Substitution: Halogenated, nitrated, and sulfonated indole derivatives

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Research : Studies have indicated that 5-[3-(Trifluoromethyl)phenyl]indole exhibits promising anticancer properties. In preclinical studies, it has shown potential in inhibiting cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival .
  • Anti-inflammatory Effects : The compound is being investigated for its anti-inflammatory properties. Research has demonstrated that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Activity : Recent studies have explored the antimicrobial potential of indole derivatives, including this compound. It has been shown to exhibit activity against various bacterial strains, highlighting its potential use in developing new antibiotics .

Biological Research

  • Enzyme Interactions : The compound is utilized to study enzyme interactions and receptor binding, providing insights into cellular pathways and biological processes . Its ability to modulate these interactions makes it a valuable tool in drug discovery.
  • Structure-Activity Relationship (SAR) : Research involving SAR studies has revealed how modifications to the indole structure can influence biological activity, guiding the design of more effective therapeutic agents .

Industrial Applications

  • Pharmaceutical Development : Due to its stability and reactivity, this compound is being explored for large-scale production in pharmaceutical applications. Its derivatives are being synthesized for potential use in various therapeutic areas .
  • Agrochemicals : The compound's unique properties make it suitable for developing agrochemicals, where it can be used to enhance crop protection products .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on A549 lung adenocarcinoma cells. Results indicated a significant reduction in cell viability with IC50 values suggesting effective cytotoxicity at micromolar concentrations .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results demonstrated high inhibition rates, indicating potential as a new class of antibiotics .

Mechanism of Action

The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can modulate the activity of enzymes, receptors, and ion channels, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, molecular weights, and biological activities:

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity/Application Synthesis Method
5-[3-(Trifluoromethyl)phenyl]indole -CF₃ at C5 (indole), phenyl at C3 185.148 Under investigation (agrochemical leads) Electrophilic substitution
5-(4-Methoxyphenyl)-1H-indole -OCH₃ at C4 (phenyl), phenyl at C5 209.24* Photosynthetic electron transport (PET) inhibition Suzuki coupling
5-Fluoro-3-(3-oxycyclopentyl)indole -F at C5, cyclopentanone at C3 217.243 Not specified (pharmaceutical intermediate) Aldol condensation
Methyl 3-((trifluoromethyl)thio)-1H-indole-7-carboxylate -SCF₃ at C3, -COOCH₃ at C7 275.23* Antimicrobial/antioxidant applications Trifluoromethylthiolation
5-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione -CF₃-benzyl at N1, -CH₃ at C5 363.28* Neuroprotective/kinase inhibition Benzylation of isatin derivatives

*Calculated based on molecular formulas.

Key Observations:

Substituent Position and Bioactivity :

  • The meta -CF₃ substitution in this compound contrasts with para -substituted analogs (e.g., 5-(4-Methoxyphenyl)-1H-indole). Para-substituted compounds often exhibit stronger PET inhibition due to enhanced electron withdrawal .
  • Trifluoromethylthio (-SCF₃) groups (e.g., in Methyl 3-((trifluoromethyl)thio)-1H-indole-7-carboxylate) increase lipophilicity (logP > 3.5) compared to -CF₃, improving membrane permeability but reducing aqueous solubility .

Synthetic Routes :

  • Electrophilic substitution (e.g., iodine catalysis) is common for introducing -CF₃ or -SCF₃ groups .
  • Click chemistry (e.g., CuI-catalyzed azide-alkyne cycloaddition) is used for triazole-containing analogs (e.g., 5-fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole) .

Physicochemical Properties

Property This compound 5-(4-Methoxyphenyl)-1H-indole Methyl 3-((trifluoromethyl)thio)-1H-indole-7-carboxylate
logP ~3.1 (predicted) ~2.8 ~3.8
Water Solubility (mg/L) Low (<10) Moderate (~50) Very low (<1)
Electron-Withdrawing Effect High (CF₃) Moderate (OCH₃) Very high (SCF₃)
  • The CF₃ group in this compound provides moderate lipophilicity, balancing bioavailability and solubility better than -SCF₃ analogs .

Biological Activity

5-[3-(Trifluoromethyl)phenyl]indole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and chemical stability. The presence of the indole moiety contributes to its biological relevance, as indole derivatives are known for various pharmacological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against several bacterial strains, including:

  • Staphylococcus aureus (MRSA)
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 15.625 μM to 125 μM, indicating a bactericidal effect against Gram-positive and Gram-negative bacteria . The compound's mechanism involves the inhibition of protein synthesis and nucleic acid production, which are critical for bacterial growth and replication.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. It was found to outperform traditional antifungal agents like fluconazole against certain fungal strains, suggesting its potential as a therapeutic agent in treating fungal infections .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial cells. The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, allowing it to reach intracellular targets effectively. Research suggests that it may modulate enzyme activities and disrupt essential biochemical pathways involved in microbial survival .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

  • Antibacterial Activity Study : In vitro assays revealed that the compound demonstrated significant antibacterial effects against MRSA, with an MIC value of approximately 62.5 μM. The study highlighted its potential as an alternative treatment for resistant bacterial infections .
  • Antifungal Efficacy : A comparative study showed that this compound had superior antifungal properties compared to fluconazole against Candida species, with MIC values indicating effective inhibition at lower concentrations.
  • Mechanistic Insights : Molecular docking studies provided insights into the binding interactions between this compound and target enzymes involved in microbial metabolism. These studies revealed critical hydrogen bonding and hydrophobic interactions that facilitate its inhibitory effects .

Data Summary Table

Activity Target Organisms MIC (μM) Mechanism
AntibacterialStaphylococcus aureus (MRSA)62.5Inhibition of protein synthesis
AntibacterialEscherichia coli125Disruption of nucleic acid production
AntifungalCandida species<62.5Cell membrane disruption

Q & A

Q. Key Considerations :

  • Use anhydrous conditions for moisture-sensitive intermediates.
  • Optimize catalyst loading (e.g., 2–5 mol% Pd) to minimize side products.

Advanced: How can computational modeling improve the design of 5-substituted indole derivatives for enzyme inhibition?

Methodological Answer:
Structure-based drug design (SBDD) leverages molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) to predict binding affinities. For example:

  • Step 1 : Generate a 3D model of the target enzyme (e.g., hDHODH for lung cancer) using crystallographic data (PDB ID: 4RP9) .
  • Step 2 : Dock the this compound scaffold into the active site, focusing on hydrogen bonding (e.g., carboxamide group) and hydrophobic interactions (trifluoromethyl group) .
  • Step 3 : Validate predictions via free energy perturbation (FEP) calculations to assess binding energy contributions.

Data Contradiction Example :
Discrepancies between predicted and experimental IC₅₀ values may arise from solvent effects or protein flexibility, necessitating iterative refinement of force field parameters .

Advanced: How can conflicting reaction yields in fluorinated indole synthesis be resolved?

Methodological Answer:
Contradictions in yields (e.g., 5–67% in Table 1 of ) require systematic optimization:

  • Catalyst Screening : FeCl₃ (67% yield at 40°C) outperforms AlCl₃ (10%) due to stronger Lewis acidity, enhancing electrophilic substitution .
  • Solvent Effects : MeCN improves solubility of iodine catalysts compared to CH₃COOH (24% yield) .
  • Temperature : Elevated temperatures (40°C vs. rt) accelerate reaction kinetics but may degrade sensitive intermediates.

Recommendation : Use a Design of Experiments (DoE) approach to evaluate interactions between variables (catalyst, solvent, temperature) .

Basic: What analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regioselectivity of substitution (e.g., indole C-5 vs. C-3 signals) and trifluoromethyl integration .
  • X-ray Crystallography : Resolve ambiguous structures (e.g., used single-crystal XRD to validate thiosemicarbazone derivatives).
  • Elemental Analysis : Verify purity (>95%) by matching experimental vs. theoretical C/H/N/F ratios .

Example : In , flash chromatography (EtOAc/hexanes gradient) and TLC (Rf = 0.21) were critical for isolating the indole-free phenol ligand.

Advanced: What mechanistic role does the trifluoromethyl group play in biological activity?

Methodological Answer:
The -CF₃ group enhances:

  • Lipophilicity : Increases membrane permeability (logP ~3.5 vs. ~2.0 for non-fluorinated analogs) .
  • Metabolic Stability : Resists oxidative degradation by cytochrome P450 enzymes due to strong C-F bonds.
  • Target Binding : Engages in fluorophilic interactions with hydrophobic enzyme pockets (e.g., ryanodine receptor modulators in ).

Case Study : In , nilotinib’s -CF₃ group improved Bcr-Abl kinase inhibition (IC₅₀ = 20 nM) by occupying a conserved hydrophobic cleft.

Advanced: How can electrophilic substitution reactions in fluorinated indoles be optimized?

Methodological Answer:

  • Substrate Activation : Use electron-donating groups (e.g., -OMe) at C-4/C-6 to direct electrophiles to C-5 .
  • Catalyst Selection : I₂ (10 mol%) in MeCN achieves regioselective iodination at C-3 (yield: 24–67%) without requiring harsh acids .
  • Workflow : Monitor reactions via in-situ FTIR to detect intermediate formation (e.g., iodonium ion).

Data-Driven Example : demonstrated that tetrafluoroindole undergoes electrophilic substitution at C-3 due to fluorine’s electron-withdrawing effects, altering reactivity compared to non-fluorinated analogs.

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